3-Methyl-3-(thiophen-3-yl)piperidine
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Overview
Description
3-Methyl-3-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thiophen-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-thiophenylacetonitrile with methylamine followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(thiophen-3-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings .
Scientific Research Applications
3-Methyl-3-(thiophen-3-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A simpler analog without the thiophene ring.
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
3-Thiophenylacetonitrile: A precursor in the synthesis of 3-Methyl-3-(thiophen-3-yl)piperidine.
Uniqueness
This compound is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-methyl-3-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C10H15NS/c1-10(4-2-5-11-8-10)9-3-6-12-7-9/h3,6-7,11H,2,4-5,8H2,1H3 |
InChI Key |
HTYYOUUQTFSSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C2=CSC=C2 |
Origin of Product |
United States |
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